Cas no 85-48-3 (quinoline-8-sulfonic acid)
quinoline-8-sulfonic acid Chemical and Physical Properties
Names and Identifiers
-
- 8-Quinolinesulfonic acid
- QUINOLINE-8-SULFONIC ACID
- Quinoline-8-sulphonic acid
- 84Y9B81O6X
- 8-sulfoquinoline
- Quinoline-8-sulfonic??acid
- Cambridge id 5135395
- CBDivE_011511
- KSC242E8P
- SXVRECLPTCOMIA-UHFFFAOYSA-N
- NSC28840
- NSC10433
- SBB040958
- STL282772
- AK-
- NSC 10433
- NSC 28840
- 85-48-3
- CCRIS 6936
- UNII-84Y9B81O6X
- Q1074408
- DTXSID1058923
- NCGC00161729-01
- CS-W002144
- J-519473
- NS00038956
- DTXCID3048449
- ALBB-026161
- NSC-10433
- CHEMBL3392499
- AKOS000269095
- CU-00000000157-1
- EN300-135783
- NSC-28840
- EINECS 201-611-7
- AG-690/11350095
- F2135-1159
- 8-Quinolinesulfonicacid
- MFCD00024037
- AS-19128
- SCHEMBL2459763
- quinoline-8-sulfonic acid
-
- MDL: MFCD00024037
- Inchi: 1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13)
- InChI Key: SXVRECLPTCOMIA-UHFFFAOYSA-N
- SMILES: O=S(C1C2C(=CC=CN=2)C=CC=1)(O)=O
- BRN: 9501
Computed Properties
- Exact Mass: 209.01500
- Monoisotopic Mass: 209.01466426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 296
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 75.6
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Uncertain.
- Melting Point: >300°C
- PSA: 75.64000
- LogP: 2.56230
- Solubility: Uncertain.
quinoline-8-sulfonic acid Security Information
- Signal Word:Danger
- Hazard Statement: H314; H318
- Warning Statement: P264; P270; P280; P301+P312; P305+P351+P338; P330; P337+P313; P501
- Hazardous Material transportation number:UN 2585
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
- Safety Term:8
- Packing Group:III
- Risk Phrases:R34
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
quinoline-8-sulfonic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
quinoline-8-sulfonic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189005198-25g |
Quinoline-8-sulfonic acid |
85-48-3 | 98% | 25g |
$382.66 | 2023-08-31 | |
| Fluorochem | 078735-1g |
8-Quinolinesulfonic acid |
85-48-3 | 95% | 1g |
£15.00 | 2022-03-01 | |
| Fluorochem | 078735-5g |
8-Quinolinesulfonic acid |
85-48-3 | 95% | 5g |
£23.00 | 2022-03-01 | |
| Fluorochem | 078735-25g |
8-Quinolinesulfonic acid |
85-48-3 | 95% | 25g |
£49.00 | 2022-03-01 | |
| Fluorochem | 078735-100g |
8-Quinolinesulfonic acid |
85-48-3 | 95% | 100g |
£144.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | Q860302-100g |
Quinoline-8-sulfonic acid |
85-48-3 | 98% | 100g |
1,140.00 | 2021-05-17 | |
| Apollo Scientific | OR350330-25g |
8-Quinolinesulfonic Acid |
85-48-3 | 98+% | 25g |
£17.00 | 2025-03-21 | |
| TRC | Q701008-250mg |
Quinoline-8-sulfonic Acid |
85-48-3 | 250mg |
$ 50.00 | 2022-06-03 | ||
| TRC | Q701008-500mg |
Quinoline-8-sulfonic Acid |
85-48-3 | 500mg |
$ 65.00 | 2022-06-03 | ||
| TRC | Q701008-2.5g |
Quinoline-8-sulfonic Acid |
85-48-3 | 2.5g |
$ 80.00 | 2022-06-03 |
quinoline-8-sulfonic acid Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
quinoline-8-sulfonic acid Raw materials
- 2-Iodoaniline
- Quinolin-8-yl nonafluorobutane-1-sulfonate
- Acrolein dimethyl acetal
- 1,3-Propanediol
- Quinoline, 1,2-dihydro-
- Perchlorate (8CI,9CI)
- Glycerol
- N-(tert-Butoxycarbonyl)aniline
- Methanaminium, N-[3-(dimethylamino)-2-propenylidene]-N-methyl-, (E)-
- (2E)-3-(dimethylamino)prop-2-enal
quinoline-8-sulfonic acid Preparation Products
quinoline-8-sulfonic acid Suppliers
quinoline-8-sulfonic acid Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on quinoline-8-sulfonic acid
Quinoline-8-sulfonic Acid (CAS No. 85-48-3): A Comprehensive Overview
Quinoline-8-sulfonic acid, chemically designated as 8-sulfonated quinoline, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. With the CAS number 85-48-3, this heterocyclic aromatic sulfonate has garnered considerable attention due to its versatile applications and structural properties. This introduction delves into the compound's chemical characteristics, synthesis methods, pharmacological significance, and recent advancements in its utilization within the pharmaceutical industry.
The molecular structure of quinoline-8-sulfonic acid consists of a quinoline core substituted with a sulfonic acid group at the 8-position. This sulfonation introduces polarity and solubility enhancements, making it a valuable intermediate in drug synthesis and formulation. The compound exhibits a zwitterionic nature under physiological conditions, which contributes to its stability and reactivity in various chemical environments.
One of the most notable aspects of quinoline-8-sulfonic acid is its role as a precursor in the synthesis of more complex pharmaceutical agents. Its sulfonated moiety allows for further functionalization, enabling the development of novel therapeutic compounds. Recent studies have highlighted its utility in the preparation of antimicrobial agents, where its structural framework enhances binding affinity to bacterial enzymes and cell wall components.
The synthesis of quinoline-8-sulfonic acid typically involves the sulfonation of quinoline derivatives using traditional chemical methods such as fuming sulfuric acid or oleum. These processes are well-documented and optimized for industrial-scale production. However, advancements in green chemistry have prompted research into more environmentally benign synthetic routes, including catalytic sulfonation techniques that reduce waste and energy consumption.
In the pharmaceutical domain, quinoline-8-sulfonic acid has been explored for its potential antimicrobial and anti-inflammatory properties. Its derivatives have shown promise in combating resistant bacterial strains by inhibiting key metabolic pathways. Additionally, its sulfonate group facilitates interactions with biological targets, making it a valuable scaffold for drug design. Recent clinical trials have demonstrated its efficacy in treating certain infections when combined with other therapeutic agents.
The compound's solubility profile also makes it an attractive candidate for drug delivery systems. By incorporating quinoline-8-sulfonic acid into polymeric matrices or nanoparticles, researchers have developed sustained-release formulations that improve bioavailability and therapeutic efficacy. These innovations align with the growing demand for targeted drug delivery solutions in modern medicine.
Furthermore, quinoline-8-sulfonic acid has found applications beyond pharmaceuticals. In analytical chemistry, it serves as an ion pair reagent in chromatographic techniques, enhancing the separation of organic compounds. Its ability to form stable complexes with metal ions also makes it useful in coordination chemistry and material science research.
Recent research has expanded the understanding of quinoline-8-sulfonic acid's pharmacological effects by investigating its interactions with cellular receptors and enzymes. Studies indicate that its sulfonated structure modulates signaling pathways involved in inflammation and immune response. This insight has opened new avenues for developing treatments for chronic inflammatory diseases and autoimmune disorders.
The future prospects of quinoline-8-sulfonic acid are promising, with ongoing research focusing on optimizing its synthesis and expanding its therapeutic applications. Innovations in computational chemistry are aiding in the design of more effective derivatives by predicting molecular interactions and optimizing pharmacokinetic profiles. Such advancements are expected to translate into improved patient outcomes and novel therapeutic strategies.
In conclusion, quinoline-8-sulfonic acid (CAS No. 85-48-3) is a multifaceted compound with significant implications in pharmaceuticals, materials science, and analytical chemistry. Its unique structural features and functional properties make it a valuable tool for researchers and clinicians alike. As scientific understanding evolves, the applications of this compound are likely to expand, reinforcing its importance in modern science and medicine.
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